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An In-depth Spectroscopic Guide to cis-1,2,3,6-Tetrahydrophthalimide

Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for cis-1,2,3,6-Tetrahydrophthalimide (CAS 1469-48-3), a

molecule of significant interest as a synthetic intermediate and a metabolite of certain fungicides.[1][2] Intended for researchers, chemists, and

quality control professionals, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that

define the structure and purity of this compound. By integrating established spectral data with mechanistic interpretations, this guide serves as an

authoritative reference for the unambiguous identification and characterization of cis-1,2,3,6-Tetrahydrophthalimide.

Introduction and Molecular Structure
cis-1,2,3,6-Tetrahydrophthalimide, with the molecular formula C₈H₉NO₂, is a dicarboximide featuring a cyclohexene ring fused to a five-membered

imide ring.[3][4] The cis stereochemistry refers to the relative orientation of the two hydrogen atoms at the bridgehead positions (3a and 7a), which

are on the same side of the ring system. This specific arrangement is a direct consequence of its common synthesis via a Diels-Alder reaction

between 1,3-butadiene and maleimide. Understanding this rigid, bicyclic structure is fundamental to interpreting its spectroscopic output, as the

spatial relationships between atoms dictate the observed chemical shifts, coupling constants, and vibrational modes.

Figure 1: 2D structure of cis-1,2,3,6-Tetrahydrophthalimide with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. For cis-1,2,3,6-
Tetrahydrophthalimide, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR Spectral Analysis
The symmetry of the molecule simplifies the ¹H NMR spectrum. We expect to see four distinct signals corresponding to the imide proton (N-H), the

olefinic protons (=C-H), the bridgehead protons (C-H at the ring junction), and the allylic protons (-CH₂-).
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Signal Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Causality of Chemical
Shift and Multiplicity

N-H ~10.5 - 11.5 Broad Singlet 1H

The imide proton is acidic

and often exchanges,

leading to a broad signal. Its

highly deshielded nature is

due to the electron-

withdrawing effect of the two

adjacent carbonyl groups.

H-5, H-6 ~5.6 - 5.8 Singlet / Narrow Multiplet 2H

These olefinic protons are in

a symmetrical environment.

Their chemical shift is

characteristic of protons on

a carbon-carbon double

bond. They appear as a

singlet or a very narrow

multiplet because their

coupling to the allylic

protons is often minimal and

they are chemically

equivalent.

H-3a, H-7a ~3.0 - 3.2 Singlet / Narrow Multiplet 2H

These bridgehead methine

protons are adjacent to the

electron-withdrawing

carbonyl groups, shifting

them downfield. Their cis

relationship and symmetry

make them chemically

equivalent.

H-4, H-7 ~2.3 - 2.5 Singlet / Narrow Multiplet 4H

These allylic methylene

protons are also in a

symmetrical environment.

Their signal appears as a

singlet or narrow multiplet

due to the molecule's

symmetry.

Note: Spectral data are typically acquired in solvents like DMSO-d₆ or CDCl₃. The exact chemical shifts, particularly for the N-H proton, can vary

with solvent and concentration.[5]

¹³C NMR Spectral Analysis
The ¹³C NMR spectrum is also simplified by the molecule's symmetry, showing four distinct signals.
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Signal Assignment Chemical Shift (δ, ppm) Causality of Chemical Shift

C=O (C1, C2) ~178 - 182

The carbonyl carbons are the most deshielded

due to the strong electron-withdrawing effect of

the double-bonded oxygen atoms.

C=C (C5, C6) ~125 - 128

These sp²-hybridized carbons of the double bond

appear in the characteristic olefinic region of the

spectrum.

C-H (C3a, C7a) ~40 - 42

These sp³-hybridized methine carbons are shifted

downfield from typical alkanes because of their

proximity to the electron-withdrawing imide group.

-CH₂- (C4, C7) ~23 - 25

These sp³-hybridized methylene carbons are in a

typical aliphatic region, serving as a key upfield

marker in the spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying the functional groups within a molecule. The spectrum of cis-1,2,3,6-Tetrahydrophthalimide is dominated by

features characteristic of the imide group and the cyclohexene ring.

Wavenumber (cm⁻¹) Vibration Type Functional Group Interpretation

~3200 - 3400 N-H Stretch Imide (N-H)

A strong, often broad, absorption in

this region is a definitive indicator of

the N-H bond in the imide ring.

~1750 - 1780 C=O Asymmetric Stretch Imide (C=O)

The imide group displays two distinct

carbonyl stretching bands. This

higher frequency band corresponds

to the asymmetric stretching mode.

~1680 - 1720 C=O Symmetric Stretch Imide (C=O)

The lower frequency band is due to

the symmetric stretching of the two

carbonyl groups. The presence of

both bands is a classic signature of

a cyclic imide.

~1640 - 1660 C=C Stretch Alkene (C=C)

A medium-to-weak absorption in this

region confirms the presence of the

carbon-carbon double bond within

the six-membered ring.

~2850 - 3050 C-H Stretch Alkene & Alkane

This region contains overlapping

signals from the sp² C-H bonds of

the alkene and the sp³ C-H bonds of

the saturated portion of the ring.

Note: IR spectra can be obtained via various techniques, such as KBr pellets or as a nujol mull, which may slightly influence peak positions and

shapes.[3]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering further structural

confirmation.

Molecular Ion and Fragmentation
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The nominal molecular weight of C₈H₉NO₂ is 151 g/mol .[3][6] In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺˙) is

expected at a mass-to-charge ratio (m/z) of 151. The most characteristic fragmentation pathway for this molecule is a retro-Diels-Alder reaction,

which is the microscopic reverse of its synthesis. This pathway involves the cleavage of the cyclohexene ring to eject a neutral molecule of 1,3-

butadiene (C₄H₆, 54 Da), leaving a stable radical cation of maleimide.

m/z Ion/Fragment Proposed Identity Interpretation

151 [M]⁺˙ Molecular Ion
Confirms the molecular weight of the

compound.

97 [M - C₄H₆]⁺˙ Maleimide radical cation

This is the base peak or a very

prominent peak resulting from the

characteristic retro-Diels-Alder

fragmentation. Its presence is strong

evidence for the

tetrahydrophthalimide core structure.

79 [C₆H₇]⁺ Protonated benzene

A common fragment in cyclic

systems, potentially arising from a

more complex rearrangement.

68 [C₄H₄O]⁺˙ Furan radical cation
A smaller fragment resulting from

further breakdown of the imide ring.

digraph "Fragmentation_Pathway" {

bgcolor="transparent";

node [shape=box, style=rounded, fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

parent [label="cis-1,2,3,6-Tetrahydrophthalimide\n[M]⁺˙\nm/z = 151"];

fragment1 [label="Maleimide Cation\n[C₄H₃NO₂]⁺˙\nm/z = 97", fillcolor="#4285F4", fontcolor="#FFFFFF"];

neutral [label="1,3-Butadiene\nC₄H₆ (neutral loss)", shape=plaintext, fontcolor="#EA4335"];

parent -> fragment1 [label="Retro-Diels-Alder"];

parent -> neutral [style=dashed, arrowhead=none];

}

Figure 2: Proposed primary fragmentation pathway for cis-1,2,3,6-Tetrahydrophthalimide in EI-MS.

Experimental Protocols & Workflow
Acquiring high-quality, reproducible data is paramount. The following outlines standardized methodologies for the spectroscopic analysis of cis-
1,2,3,6-Tetrahydrophthalimide.

General Analytical Workflow
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1. Sample Preparation

2. Data Acquisition

3. Data Analysis & Verification

Verify Purity of
cis-1,2,3,6-Tetrahydrophthalimide

(e.g., via Melting Point: 129-133 °C)

NMR Spectroscopy
(~10-20 mg in 0.6 mL
CDCl₃ or DMSO-d₆)

IR Spectroscopy
(~1 mg in KBr pellet

or ATR)

Mass Spectrometry
(Direct infusion or GC-MS

in appropriate solvent)

Correlate spectral data
(¹H, ¹³C, IR, MS)

with known structure

Generate comprehensive
characterization report

Click to download full resolution via product page

Figure 3: General workflow for the spectroscopic characterization of the target compound.

Step-by-Step Methodologies
A. NMR Sample Preparation and Acquisition (¹H and ¹³C)

Accurately weigh 10-20 mg of the solid sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.

Transfer the solution to a 5 mm NMR tube.

Place the tube in the NMR spectrometer.

Acquire the spectra using standard instrument parameters for ¹H (e.g., 400 MHz) and ¹³C (e.g., 100 MHz). Ensure a sufficient number of scans

are acquired for a good signal-to-noise ratio, particularly for the ¹³C spectrum.

Process the data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or an

internal standard (e.g., TMS).

B. IR Spectroscopy (KBr Pellet Method)

Grind a small amount (~1 mg) of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle

until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet-forming die.

Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

Place the pellet in the sample holder of the FTIR spectrometer.

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
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C. Mass Spectrometry (GC-MS Method)

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or acetone.

Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).

The GC will separate the compound from any volatile impurities. Use a suitable temperature program (e.g., ramping from 100 °C to 250 °C) and a

non-polar column.

The eluted compound enters the mass spectrometer, which is typically operated in Electron Ionization (EI) mode at 70 eV.

Acquire the mass spectrum over a suitable m/z range (e.g., 40-300).

Conclusion
The spectroscopic profile of cis-1,2,3,6-Tetrahydrophthalimide is distinct and well-defined. The combination of ¹H and ¹³C NMR provides a

complete map of the carbon-hydrogen framework, confirming the cis stereochemistry and molecular symmetry. Infrared spectroscopy offers rapid

verification of the critical imide and alkene functional groups, while mass spectrometry confirms the molecular weight and reveals a characteristic

retro-Diels-Alder fragmentation pattern. Together, these techniques provide a robust, multi-faceted analytical package for the unambiguous

identification and quality assessment of this compound, essential for its application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures.

While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every

specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support

Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of essential and advanced chemicals,

empowering scientists and researchers to drive progress in science and industry.

Contact
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Phone: (601) 213-4426
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